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Compound of Interest

Compound Name: Kyoto probe 1

Cat. No.: B12378529 Get Quote

Kyoto Probe 1 Technical Support Center
Welcome to the technical support center for Kyoto Probe 1. This resource is designed for

researchers, scientists, and drug development professionals to provide guidance and

troubleshooting for experiments involving Kyoto Probe 1 with specific cell lines.

Frequently Asked Questions (FAQs)
Q1: What is Kyoto Probe 1 and what is its primary application?

A1: Kyoto Probe 1 (KP-1) is a fluorescent probe that selectively identifies and labels

undifferentiated human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs)

and induced pluripotent stem cells (iPSCs).[1][2][3] Its primary application is to distinguish

between pluripotent and differentiated cells in a mixed cell population, which is crucial for

monitoring pluripotency, quality control of hPSC cultures, and for eliminating potentially

tumorigenic undifferentiated cells before transplantation.[4][5]

Q2: How does Kyoto Probe 1 selectively stain undifferentiated hPSCs?

A2: The selectivity of Kyoto Probe 1 is based on the differential expression of ATP-binding

cassette (ABC) transporters. Specifically, the ABC transporters ABCB1 (MDR1) and ABCG2

(BCRP) are responsible for the efflux of the probe from cells. In undifferentiated hPSCs, the

expression of these transporters is repressed, leading to the accumulation of Kyoto Probe 1
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within the cells. In contrast, differentiated cells express higher levels of these transporters,

which actively pump the probe out of the cell, resulting in low or no fluorescence.

Q3: Where does Kyoto Probe 1 localize within the cell?

A3: In undifferentiated human iPS/ES cells, Kyoto Probe 1 localizes to the mitochondria.

Q4: Can Kyoto Probe 1 be used with cell lines other than human PSCs?

A4: While Kyoto Probe 1 is optimized for human pluripotent stem cells, it has been tested on

other cell types with varying results. For instance, in mouse embryonic stem cells (mESCs) and

mouse induced tissue-specific stem cells from the pancreas (miTS-P cells), the staining pattern

and the specific ABC transporters involved in efflux may differ from those in human cells. It is

essential to validate the performance of Kyoto Probe 1 for each specific cell line and species.

Q5: Is Kyoto Probe 1 suitable for both live-cell imaging and flow cytometry?

A5: Yes, Kyoto Probe 1 is suitable for both live-cell imaging and flow cytometry applications.
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Problem Possible Cause Suggested Solution

Weak or No Staining in

Undifferentiated hPSCs

1. Incorrect probe

concentration: The

concentration of Kyoto Probe 1

may be too low. 2. Short

incubation time: The incubation

period may not be sufficient for

the probe to accumulate. 3.

Cell health: The cells may be

unhealthy or have started to

differentiate. 4. Incorrect filter

sets: The fluorescence

microscope or flow cytometer

may not be equipped with the

appropriate filters for Kyoto

Probe 1 (Excitation max ~515

nm, Emission max ~529 nm).

1. Optimize probe

concentration: Perform a

titration experiment to

determine the optimal

concentration for your specific

cell line and experimental

conditions. A typical starting

concentration is 1 µM. 2.

Optimize incubation time:

Increase the incubation time. A

typical incubation is for 1-3

hours. 3. Check cell culture:

Ensure that the cells are

healthy and pluripotent by

checking their morphology and

expression of pluripotency

markers. 4. Verify instrument

settings: Confirm that the

excitation and emission filters

are appropriate for the spectral

properties of Kyoto Probe 1.

High Background Staining in

Differentiated Cells

1. High probe concentration:

The concentration of Kyoto

Probe 1 may be too high,

leading to non-specific binding.

2. Incomplete washing:

Residual probe may remain

after staining, contributing to

background fluorescence. 3.

Low expression of ABC

transporters: The specific

differentiated cell line may

have naturally low expression

of ABCB1 and ABCG2

transporters.

1. Reduce probe

concentration: Use a lower

concentration of Kyoto Probe

1. 2. Thorough washing:

Ensure adequate washing

steps after incubation to

remove any unbound probe. 3.

Validate cell line: Confirm the

expression levels of ABCB1

and ABCG2 in your

differentiated cell line. If

expression is low, Kyoto Probe

1 may not be the ideal tool for
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distinguishing pluripotent cells

in this specific context.

Heterogeneous Staining Within

a Pluripotent Colony

1. Spontaneous differentiation:

Cells in the center of a dense

colony may start to

differentiate, leading to the loss

of Kyoto Probe 1 staining. 2.

Differential transporter

expression: There might be

inherent heterogeneity in the

expression of ABC transporters

within the pluripotent

population.

1. Monitor culture conditions:

Maintain optimal culture

conditions to prevent

spontaneous differentiation.

Passage cells before they

become too dense. 2. Co-stain

with pluripotency markers: Use

other pluripotency markers

(e.g., SSEA-4, Oct4) to confirm

the pluripotency status of the

unstained cells.

Phototoxicity or

Photobleaching During

Imaging

1. Excessive light exposure:

Prolonged exposure to

excitation light can damage

cells and cause the fluorescent

signal to fade.

1. Minimize light exposure:

Use the lowest possible

excitation intensity and

exposure time required to

obtain a clear image. 2. Use

anti-fade reagents: For fixed-

cell imaging, use a mounting

medium containing an anti-

fade reagent. 3. Acquire

images efficiently: Plan your

imaging session to minimize

the time cells are exposed to

light.

Inconsistent Results Between

Experiments

1. Variability in cell culture:

Differences in cell passage

number, density, or culture

conditions can affect the

physiological state of the cells

and their response to the

probe. 2. Probe stability:

Improper storage of Kyoto

Probe 1 can lead to its

degradation. 3. Cell line

1. Standardize protocols:

Maintain consistent cell culture

practices and experimental

procedures. 2. Proper storage:

Store Kyoto Probe 1 as

recommended by the

manufacturer, protected from

light and at the correct

temperature. 3. Authenticate

cell lines: Regularly
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misidentification or

contamination: Using the

wrong cell line or a

contaminated one will lead to

unreliable results.

authenticate your cell lines to

ensure their identity and purity.

Quantitative Data Summary
The following table summarizes the key optical properties of Kyoto Probe 1.

Property Value Reference

Excitation Maximum (λabs) 515 nm

Emission Maximum (λem) 529 nm

Quantum Yield (Φ) 0.45

Emission Color Green

Experimental Protocols
Protocol 1: Staining of Live Human Pluripotent Stem
Cells for Fluorescence Microscopy
Materials:

Kyoto Probe 1

Culture medium appropriate for the hPSC line

Phosphate-buffered saline (PBS)

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

Culture hPSCs on a suitable matrix (e.g., Matrigel-coated plates or feeder cells) until they

reach the desired confluency.
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Prepare a working solution of Kyoto Probe 1 in the culture medium. The recommended

starting concentration is 1 µM, but this should be optimized for your specific cell line.

Aspirate the old medium from the cells and add the Kyoto Probe 1 working solution.

Incubate the cells for 1-3 hours at 37°C in a CO2 incubator.

After incubation, gently aspirate the staining solution.

Wash the cells twice with pre-warmed PBS or culture medium to remove any unbound

probe.

Add fresh, pre-warmed culture medium to the cells.

Image the cells immediately using a fluorescence microscope. Observe the fluorescence in

the undifferentiated colonies.

Protocol 2: Flow Cytometry Analysis of a Mixed
Population of hPSCs and Differentiated Cells
Materials:

Kyoto Probe 1

Mixed population of hPSCs and differentiated cells

Cell dissociation reagent (e.g., TrypLE, Accutase)

Flow cytometry buffer (e.g., PBS with 2% FBS)

Flow cytometer with a 488 nm laser for excitation

Procedure:

Harvest the mixed cell population using a gentle cell dissociation reagent.

Resuspend the cells in culture medium at a concentration of approximately 1 x 10^6

cells/mL.
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Add Kyoto Probe 1 to the cell suspension to a final concentration of 1 µM (or your optimized

concentration).

Incubate the cells for 1 hour at 37°C, protected from light.

After incubation, wash the cells twice with flow cytometry buffer by centrifuging at 300 x g for

5 minutes and resuspending the pellet.

Resuspend the final cell pellet in an appropriate volume of flow cytometry buffer for analysis.

Analyze the cells on a flow cytometer, using the appropriate laser and emission filter to

detect the Kyoto Probe 1 signal.

Gate on the live cell population and analyze the fluorescence intensity to distinguish between

the Kyoto Probe 1-positive (undifferentiated) and Kyoto Probe 1-negative (differentiated)

populations.

Visualizations
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Click to download full resolution via product page

Caption: Mechanism of Kyoto Probe 1 selectivity in hPSCs.
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Caption: General experimental workflow for using Kyoto Probe 1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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